

The Discovery and Synthesis of ANT2681: A Novel Metallo-β-Lactamase Inhibitor

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. This document provides a comprehensive technical overview of the discovery and synthesis of **ANT2681**, a potent inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes. **ANT2681** is a preclinical candidate developed to be co-administered with meropenem to restore its efficacy against MBL-producing bacteria.[1][2][3] This guide details the lead optimization from its precursor ANT431, its mechanism of action, a detailed synthesis protocol, and key in vitro and in vivo efficacy data.

Introduction: The Challenge of Metallo-β-Lactamases

The clinical utility of the β -lactam class of antibiotics is severely compromised by the proliferation of bacterial resistance mechanisms, primarily the production of β -lactamase enzymes.[1][2][3] These enzymes hydrolyze the amide bond in the β -lactam ring, inactivating the antibiotic. While inhibitors against serine- β -lactamases (SBLs) have been successfully developed and integrated into clinical practice, there are currently no approved inhibitors for metallo- β -lactamases (MBLs).[1][2][4] MBLs, particularly the New Delhi metallo- β -lactamase



(NDM) variants, are a growing concern due to their broad substrate spectrum, which includes carbapenems, the last line of defense against many multidrug-resistant infections.[1][2][3]

The discovery of **ANT2681**, a potent and specific inhibitor of NDM enzymes, offers a promising strategy to address this unmet medical need.[1][2] **ANT2681** is intended for use in combination with meropenem, a broad-spectrum carbapenem antibiotic, to treat infections caused by NDM-producing Enterobacteriaceae.

Discovery of ANT2681: A Lead Optimization Campaign

ANT2681 was identified through a lead optimization program starting from the advanced MBL inhibitor lead compound, ANT431.[1][2][3] The campaign focused on improving the potency, pharmacokinetic properties, and overall clinical potential of the initial scaffold.

Mechanism of Action

ANT2681 is a specific and competitive inhibitor of MBLs.[3][5][6] It functions by interacting with the dinuclear zinc ion cluster located in the active site of these enzymes.[7] This interaction prevents the hydrolysis of the β -lactam ring of co-administered antibiotics like meropenem, thereby restoring their antibacterial activity. The potent inhibitory activity of **ANT2681** is particularly pronounced against NDM-1, with a reported inhibition constant (Ki) of 40 nM.[6][8]

The logical workflow for the discovery and development of **ANT2681** is depicted in the following diagram:



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ANT2681 Discovery and Development Workflow.



Synthesis of ANT2681

The synthesis of **ANT2681** is a multi-step process involving the formation of a thiazole ring, followed by sulfamoylation and coupling with a guanidinyl moiety. The detailed experimental protocol is outlined below, based on the supplementary information provided in the primary literature.[4]

Experimental Protocol for Synthesis

Step 1: Synthesis of tert-butyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

- To a suspension of potassium tert-butoxide (874 mg, 7.79 mmol) in dry tetrahydrofuran (10 mL) at room temperature, add a solution of tert-butyl isocyanoacetate (1.0 g, 7.08 mmol) in dry tetrahydrofuran (5 mL) dropwise.
- After stirring for 10 minutes, add a solution of 4-methoxybenzyl isothiocyanate (1.27 g, 7.08 mmol) in dry tetrahydrofuran (5 mL) dropwise at room temperature.
- Stir the reaction mixture for 2 hours.
- Pour the solution into a saturated NaHCO3 solution and extract with ethyl acetate.
- Dry the organic layer with Na2SO4, filter, and concentrate in vacuo to yield the product.

Step 2: Synthesis of tert-butyl 5-amino-thiazole-4-carboxylate

This intermediate is synthesized via a standard deprotection method from the product of Step 1.

Step 3: Synthesis of tert-butyl 5-((4-bromo-3,5-difluorophenyl)sulfonamido)thiazole-4-carboxylate

- To a solution of tert-butyl 5-amino-thiazole-4-carboxylate in THF (15 mL) at 0 °C under an argon atmosphere, add a solution of 4-bromo-3,5-difluoro-benzenesulfonyl chloride (1.0 g, 3.43 mmol) in THF (15 mL).
- Stir the resulting reaction mixture at room temperature for 1 hour.

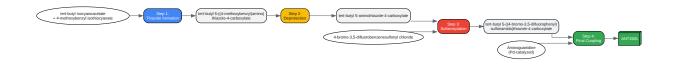


- Quench the reaction with ice-cold water (20 mL) and extract with ethyl acetate (2 x 20 mL).
- Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
- Purify the crude material by trituration with diethyl ether to afford the product as a pale yellow solid.[4]

Step 4: Synthesis of 5-((4-(2-carbamimidoylhydrazine-1-carboxamido)-3,5-difluorophenyl)sulfonamido)thiazole-4-carboxamide (ANT2681)

- The product from Step 3 is subjected to a palladium-catalyzed aminolysis to introduce the aminoguanidine moiety.
- The resulting mixture is stirred in a sealed tube at 100 °C for 5 hours.
- Filter the reaction mixture through a Celite pad and wash the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude material by flash chromatography to afford ANT2681.[4]

The overall synthetic scheme is presented below:



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